4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286727-59-0
VCID: VC6163894
InChI: InChI=1S/C16H15N3O2S2/c1-21-11-6-4-10(5-7-11)14-13(17)15(23-19-14)16(20)18-9-12-3-2-8-22-12/h2-8H,9,17H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CS3
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.44

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide

CAS No.: 1286727-59-0

Cat. No.: VC6163894

Molecular Formula: C16H15N3O2S2

Molecular Weight: 345.44

* For research use only. Not for human or veterinary use.

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide - 1286727-59-0

Specification

CAS No. 1286727-59-0
Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
IUPAC Name 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H15N3O2S2/c1-21-11-6-4-10(5-7-11)14-13(17)15(23-19-14)16(20)18-9-12-3-2-8-22-12/h2-8H,9,17H2,1H3,(H,18,20)
Standard InChI Key JQDRZYKUBHYDSQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises an isothiazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with an amino group. The 5-carboxamide functionality is further modified with a thiophen-2-ylmethyl substituent. Key structural attributes include:

  • Isothiazole Core: A five-membered ring containing one nitrogen and one sulfur atom, known for conferring metabolic stability and hydrogen-bonding capacity.

  • 4-Methoxyphenyl Group: A para-methoxy-substituted benzene ring, which may enhance lipophilicity and influence target binding through π-π interactions .

  • Thiophen-2-ylmethyl Carboxamide: A thiophene-linked side chain, a motif frequently associated with antiviral and kinase inhibitory activities .

The IUPAC name, standardized InChI (InChI=1S/C16H15N3O2S2/c1-21-11-6-4-10(5-7-11)14-13(17)15(23-19-14)16(20)18-9-12-3-2-8-22-12/h2-8H,9,17H2,1H3,(H,18,20)), and SMILES (COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CS3) identifiers confirm its structural uniqueness.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC16H15N3O2S2\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight345.44 g/mol
CAS Number1286727-59-0
IUPAC Name4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide
SolubilityNot publicly available

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide involves multi-step reactions, typically beginning with the construction of the isothiazole core. According to VulcanChem, key steps include:

  • Formation of the Isothiazole Ring: Cyclization of thioamide precursors with halogenating agents.

  • Introduction of the 4-Methoxyphenyl Group: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the aryl moiety .

  • Carboxamide Functionalization: Coupling the isothiazole-5-carboxylic acid intermediate with thiophen-2-ylmethylamine using carbodiimide-based reagents.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Isothiazole ring formationCS₂, NH₃, halogenation agents
2Aryl group introductionPd catalysts, aryl boronic acids
3Amide couplingEDCI, HOBt, DMF

Challenges and Optimization

  • Regioselectivity: Ensuring proper substitution at the 3- and 4-positions of the isothiazole ring requires careful control of reaction kinetics.

  • Purification: Silica gel chromatography and recrystallization are critical for isolating the pure product due to the compound’s moderate polarity .

Structural and Electronic Analysis

Computational Insights

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the carboxamide oxygen, suggesting hydrogen-bond acceptor capability .

Compound ClassTargetIC₅₀/EC₅₀Source
Benzothiazole derivativesMERS-CoV0.09–10.00 μM
4-AminopicolinatesHerbicidal<1 μM
Thiadiazole-thiolsJNK10.5–5.0 μM

Structure-Activity Relationship (SAR) Considerations

Critical Substituents

  • Amino Group at C4: Essential for hydrogen bonding with biological targets.

  • Methoxy Group at C3: Increases lipophilicity and may enhance membrane permeability .

  • Thiophen-2-ylmethyl Carboxamide: Optimizes steric and electronic compatibility with viral proteases .

Modification Strategies

  • Fluorination: Introducing fluorine at the phenyl ring (e.g., 4-fluoro) could improve metabolic stability .

  • Heterocycle Replacement: Replacing thiophene with benzothiazole may alter target selectivity .

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